Maremycin A

Descripción

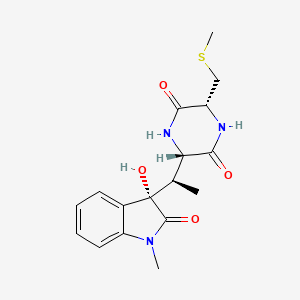

Structure

3D Structure

Propiedades

Fórmula molecular |

C17H21N3O4S |

|---|---|

Peso molecular |

363.4 g/mol |

Nombre IUPAC |

(3S,6R)-3-[(1R)-1-[(3S)-3-hydroxy-1-methyl-2-oxoindol-3-yl]ethyl]-6-(methylsulfanylmethyl)piperazine-2,5-dione |

InChI |

InChI=1S/C17H21N3O4S/c1-9(13-15(22)18-11(8-25-3)14(21)19-13)17(24)10-6-4-5-7-12(10)20(2)16(17)23/h4-7,9,11,13,24H,8H2,1-3H3,(H,18,22)(H,19,21)/t9-,11+,13+,17+/m1/s1 |

Clave InChI |

AQJPUORWMCOONW-RDFWBEMPSA-N |

SMILES isomérico |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N1)CSC)[C@@]2(C3=CC=CC=C3N(C2=O)C)O |

SMILES canónico |

CC(C1C(=O)NC(C(=O)N1)CSC)C2(C3=CC=CC=C3N(C2=O)C)O |

Sinónimos |

maremycin A |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Antifungal Activity

Recent studies have highlighted the antifungal properties of Maremycin A. It has been shown to exhibit significant activity against various fungal pathogens, particularly Sclerotinia sclerotiorum. In a bioactivity-guided approach, this compound and its analogues demonstrated inhibition percentages ranging from 54.1% to 87.6% against this pathogen, with effective concentrations (EC50) between 49.14 mg/L and 0.21 mg/L . This suggests that this compound could be a promising candidate for agricultural applications in controlling fungal diseases.

Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies indicate that it possesses antiproliferative effects against various human cancer cell lines, including breast (MCF7), colon (HCT116), skin (A431), and pancreatic (PaCa2) cancers . The compound has been shown to induce apoptosis in cancer cells, with specific studies reporting that certain derivatives of this compound exhibited IC50 values significantly lower than standard chemotherapeutic agents like 5-fluorouracil .

Synthesis and Structural Insights

The total synthesis of this compound has been achieved through various methodologies, demonstrating its complex structure and potential for large-scale production. Notable synthesis strategies include:

- Cycloaddition Reactions : The synthesis of this compound via cycloaddition of chiral cyclic nitrones has clarified its stereochemistry and opened avenues for biological screening .

- Pd-Catalyzed Methylation : A unified strategy involving palladium-catalyzed methylene C(sp3)–H methylation has been employed in the total synthesis of this compound, showcasing the compound's accessibility for further research and application .

Case Study: Antifungal Efficacy

- Research Context : Conducted on root-associated actinobacteria.

- Findings : The study isolated several Maremycin analogues with potent antifungal activity against Sclerotinia sclerotiorum, indicating the potential for agricultural applications in crop protection .

Case Study: Anticancer Activity

Análisis De Reacciones Químicas

Sequential C–H Activation Strategy

A Pd-catalyzed approach enables modular synthesis from alanine, leveraging β-methyl C(sp³)–H monoarylation and subsequent prenylation :

-

β-Methyltryptophan synthesis : Pd(II)-catalyzed β-methyl C(sp³)–H arylation achieves enantioselective construction of the core structure.

-

Hydroxylation : Molecular oxygen mediates oxindole hydroxylation to form the 3-hydroxy-2-oxindole motif .

Lactonization and Elimination

-

Lactone formation : Unstable methyl ester intermediates (e.g., 20 ) undergo spontaneous lactonization to 21 under silica gel catalysis .

-

Thermal elimination : Sulfoxide intermediates (e.g., 22 ) eliminate under mild conditions (MeOH, 50°C) to yield Maremycin D1, a precursor to Maremycin A .

Stereochemical Control

-

Epimerization : The cupin-fold epimerase MarH isomerizes 3R-β-methylindolepyruvate to 3S-β-methylindolepyruvate, ensuring stereochemical fidelity in biosynthesis .

-

Optical rotation discrepancies : Synthetic Maremycin B shows [α]²⁵D = +78.3 (c 0.28, MeOH) vs. natural [α]²⁵D = +2.9 (c 0.21, MeOH), highlighting challenges in stereochemical replication .

Biosynthetic Pathway

This compound biosynthesis involves three nonribosomal peptide synthetase (NRPS) proteins (MarQ, MarM, MarJ) and enzymatic methylation:

Table 2: Enzymatic Steps in Biosynthesis

Hydroxyoxindole Motif

-

Oxidation susceptibility : The 3-hydroxy group undergoes spontaneous oxidation under aerobic conditions, necessitating inert atmosphere handling .

-

Hydrogen bonding : Stabilizes the DKP ring via intramolecular interactions, critical for biological activity .

Thioether Linkage

-

Methylsulfanylmethyl group : Introduced via MarQ-mediated S-methylation of cysteine, enhancing structural diversity .

Stability Studies

Critical Analysis of Methodologies

-

Cycloaddition vs. C–H activation : The former offers brevity (9 steps, 10.6% yield) , while the latter enables scalability (15 steps, 25% yield) .

-

Biocatalytic advantages : MarH epimerase achieves 100% stereoinversion efficiency, outperforming chemical methods .

This synthesis-structure-reactivity framework underscores this compound’s versatility as a target for anticancer drug development and mechanistic enzymology.

Comparación Con Compuestos Similares

Maremycin B

Structural Features :

Key Differences :

Maremycin G and Analogs

Structural Features :

Bioactivity :

Key Differences :

Structural Features :

Key Differences :

- β-Substituent variation (methyl vs. hydroxy) correlates with divergent bioactivity: β-me-Trp in Maremycins enhances structural rigidity, while β-hydroxy groups in TMC-95A facilitate protease binding .

Comparative Analysis Table

Métodos De Preparación

Key Steps:

-

β-Methyltryptophan Synthesis :

-

Pd(II)-catalyzed β-methyl C–H monoarylation of 8-aminoquinoline-derived alanine with 2-iodoanisole (72% yield).

-

Methylation via Pd-catalyzed methylene C–H activation using Mel (64% yield).

-

-

Spirolactone Formation :

-

Oxidative lactonization of N-Boc-protected intermediate with molecular oxygen (81% yield).

-

-

Final Assembly :

This strategy provided a 25% overall yield from alanine, showcasing the power of C–H activation in natural product synthesis. The method enabled gram-scale production and facilitated analog synthesis through late-stage diversification.

Chiral Pool Strategy from L-Isoleucine (Jia et al., 2011)

Starting from L-isoleucine, this 14-step route featured:

-

Position-Selective Bromination :

-

NBS-mediated bromination at C5 of the indole ring (88% yield, >20:1 regioselectivity).

-

-

Pd-Catalyzed Indole Synthesis :

-

Buchwald–Hartwig coupling to install the β-methyl group (91% yield).

-

-

Hydroxylation :

-

Molecular oxygen-mediated oxidation of oxindole (78% yield).

-

-

Macrocyclization :

While longer than other routes (4.8% overall yield), this approach provided unambiguous stereochemical confirmation through X-ray crystallography.

Organocatalytic Enantioselective Synthesis (Melchiorre et al., 2011)

A 7-step asymmetric synthesis employed:

-

Organocatalytic Aldol Reaction :

-

L-Proline-catalyzed addition of N-methyl dioxindole to crotonaldehyde (92% ee).

-

-

Spirocyclization :

-

DBU-mediated intramolecular Michael addition (85% yield).

-

-

Late-Stage Functionalization :

This route demonstrated the viability of organocatalysis for this compound synthesis but suffered from low scalability due to multi-chromatographic purifications.

N-Heterocyclic Carbene/Lewis Acid Catalysis (Scheidt et al., 2012)

A 6-step synthesis utilizing dual catalysis achieved Maremycin B, with modifications applicable to this compound:

-

Formal [3+2] Annulation :

-

NHC/Lewis acid-catalyzed reaction between α-chloroaldehyde and dioxindole (94% yield).

-

-

Stereoselective Reduction :

-

CBS reduction to install C3 hydroxyl (19:1 dr).

-

-

One-Pot Deprotection/Cyclization :

Though developed for Maremycin B, this strategy’s 17% overall yield and operational simplicity suggest adaptability for this compound synthesis.

Comparative Analysis of Synthetic Methods

Critical Evaluation of Methodologies

Reaction Efficiency

The C–H activation approach demonstrates superior atom economy (step count vs. yield), while the NHC-catalyzed method offers the shortest synthetic sequence. The cycloaddition route remains valuable for stereochemical elucidation despite moderate yields.

Q & A

Q. What experimental methodologies are recommended for determining the structural characteristics of Maremycin A?

To elucidate structural features (e.g., macrocyclic rings, functional groups), researchers should prioritize nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. Ensure compound purity (>95%) via high-performance liquid chromatography (HPLC) and validate results across multiple solvent systems. Comparative analysis with structurally related compounds can highlight bioactive moieties .

Q. How should researchers design synthesis protocols for this compound to ensure reproducibility?

Document all synthetic steps in detail, including reaction conditions (temperature, solvent, catalysts), purification methods (column chromatography, recrystallization), and characterization data (melting point, spectral profiles). For novel synthetic routes, provide side-product analyses and yield optimization strategies. Reference established protocols for analogous compounds to enhance reproducibility .

Q. What standard assays are used to evaluate the bioactivity of this compound?

Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and time-kill kinetics studies are foundational. Include positive controls (e.g., known antibiotics) and negative controls (solvent-only treatments). Validate results across multiple bacterial strains and replicate experiments to account for biological variability .

Q. Which pharmacological properties of this compound should be prioritized in preliminary studies?

Focus on solubility (in aqueous and lipid phases), stability under physiological conditions (pH, temperature), and cytotoxicity (via cell viability assays). Use pharmacokinetic models to estimate absorption, distribution, metabolism, and excretion (ADME) profiles. Cross-reference these properties with structural data to identify optimization targets .

Advanced Research Questions

Q. How can contradictory data on this compound’s antibacterial efficacy across bacterial strains be systematically resolved?

Conduct sensitivity analyses to identify variables (e.g., bacterial growth phase, inoculum size) influencing results. Use statistical tools (ANOVA, Tukey’s HSD) to compare efficacy across strains and report effect sizes with 95% confidence intervals. Validate findings using orthogonal assays (e.g., electron microscopy for morphological changes) .

Q. What strategies are effective in designing experiments to elucidate this compound’s mechanism of action?

Combine transcriptomic profiling (RNA-seq) with proteomic analyses to identify differentially expressed genes/proteins post-treatment. Use fluorescence-based assays (e.g., membrane potential dyes) to assess membrane disruption. For target validation, employ genetic knockouts or CRISPR-Cas9 editing in model organisms .

Q. How should researchers optimize experimental conditions for studying this compound in complex biological matrices?

Perform matrix effect studies (e.g., serum, biofilm models) to assess interference. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards for quantitative accuracy. Include recovery rate calculations and limit-of-detection (LOD) validations .

Q. What integrative approaches are recommended for analyzing omics data in this compound research?

Apply pathway enrichment analysis (e.g., KEGG, GO) to transcriptomic datasets and correlate with phenotypic outcomes. Use machine learning models to predict structure-activity relationships from high-throughput screening data. Cross-validate findings with metabolomic profiling to identify downstream metabolic disruptions .

Q. How can in vivo models be validated for studying this compound’s therapeutic potential?

Select models based on translational relevance (e.g., murine infection models for sepsis). Monitor pharmacokinetic parameters (Cmax, AUC) and tissue distribution via radiolabeled compounds. Include sham-treated controls and blinded scoring for efficacy endpoints. Address ethical guidelines for animal use explicitly .

What frameworks are most robust for formulating research questions on this compound’s unexplored bioactivities?

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example:

Q. Methodological Guidelines from Evidence

- Statistical Reporting : Always specify the statistical test used, exact P-values, and effect sizes. Avoid stating "significant" without contextualizing clinical or biological relevance .

- Reproducibility : Archive raw data (spectra, chromatograms) in supplementary materials and cite repository accession numbers .

- Ethical Compliance : For studies involving human/animal subjects, detail ethics board approvals and informed consent protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.